molecular formula C10H22Cl2N2 B1381043 {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride CAS No. 1803570-86-6

{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride

Cat. No.: B1381043
CAS No.: 1803570-86-6
M. Wt: 241.2 g/mol
InChI Key: WEDLFPWXFUBFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2 and its molecular weight is 241.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride are currently unknown. The compound’s structure is similar to that of bicyclo[2.2.1]heptan-2-ol , which suggests potential targets could be related to those of this compound.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to bicyclo[2.2.1]heptan-2-ol , it’s possible that similar pathways could be affected.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {1,7,7-Trimethylbicyclo[22Information about the compound’s bioavailability, half-life, metabolism, and excretion is currently unavailable

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and how it interacts with its targets . 21]heptan-2-yl}hydrazine dihydrochloride is currently unavailable.

Biological Activity

{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride (CAS: 743380-66-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • IUPAC Name : (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)hydrazine
  • Molecular Formula : C10H20N2
  • Molecular Weight : 168.28 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticonvulsant properties and potential antiviral activity.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant effects. For example:

  • Study Findings : A synthesized derivative showed protection against pentylenetetrazol (PTZ)-induced seizures with a notable increase in the duration of seizure protection compared to control groups. The compound provided 100% mortality protection 24 hours post-administration, indicating a prolonged effect .
Compound 3-Hour Protection (%) 24-Hour Protection (%)
VPA80-
Camphor60-
Hydrazone 380100

This suggests that the compound may act through enzymatic cleavage of labile bonds, leading to gradual release and sustained anticonvulsant activity .

Antiviral Activity

The compound's derivatives have also been tested for antiviral properties:

  • Antiviral Efficacy : In a study focusing on filovirus entry inhibition, a related compound exhibited an IC50 value of 9.1 μM against the Ebola virus, demonstrating significant antiviral potency . This suggests potential applications in treating viral infections.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but appear to involve modulation of neurotransmitter systems and interference with viral entry pathways.

Neurotransmitter Modulation

The anticonvulsant activity may be attributed to the compound's ability to modulate GABAergic and glutamatergic neurotransmission, which are critical in seizure control .

Viral Entry Inhibition

The antiviral mechanism likely involves binding to viral glycoproteins, thereby inhibiting their ability to enter host cells . This is supported by molecular docking studies that suggest a strong interaction between the compound and viral proteins.

Case Study 1: Anticonvulsant Efficacy

In an experimental model using PTZ-induced seizures in rodents, the hydrazone derivative demonstrated significant seizure protection compared to traditional anticonvulsants like valproic acid (VPA). The study concluded that this derivative could be a promising candidate for further development in epilepsy treatment .

Case Study 2: Antiviral Screening

A screening study against filoviruses highlighted the compound's potential as an antiviral agent. The derivative showed low cytotoxicity and high selectivity index (SI), indicating safety for therapeutic use while effectively inhibiting viral replication .

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;;/h7-8,12H,4-6,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDLFPWXFUBFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NN)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
Reactant of Route 2
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
Reactant of Route 3
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
Reactant of Route 4
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
Reactant of Route 5
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
Reactant of Route 6
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.